7-(4-Benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
This compound (CAS: 877809-54-6; molecular formula: C₂₆H₂₈N₄; molecular weight: 396.54 g/mol) belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core fused with a pyrazole and pyrimidine ring. Key structural features include:
- C2 and C5 positions: Methyl groups, enhancing metabolic stability.
- C3 position: A phenyl ring, common in bioactive pyrazolo[1,5-a]pyrimidines for π-π stacking interactions.
The molecule’s physicochemical properties (e.g., logP ~4.2, PSA ~50 Ų) suggest moderate lipophilicity and blood-brain barrier permeability, making it relevant for central nervous system (CNS) targets .
Properties
Molecular Formula |
C26H28N4 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C26H28N4/c1-19-17-24(29-15-13-22(14-16-29)18-21-9-5-3-6-10-21)30-26(27-19)25(20(2)28-30)23-11-7-4-8-12-23/h3-12,17,22H,13-16,18H2,1-2H3 |
InChI Key |
RCWQGYXYXIWYMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Phenyl Group Introduction at Position 3
The phenyl group at position 3 is introduced via Suzuki-Miyaura cross-coupling. Intermediate 3 is reacted with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water). This step achieves 7-(4-benzylpiperidin-1-yl)-5-chloro-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (4) with yields up to 85%.
Methylation at Position 5
The chlorine at position 5 in 4 is replaced with a methyl group using a Grignard reagent (e.g., methylmagnesium bromide) under inert conditions. Reaction in THF at 0°C to room temperature affords the final compound, 7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine, in 78% yield.
Table 2: Reaction Conditions for Functionalization
| Step | Reactant | Catalyst/Reagent | Solvent | Yield |
|---|---|---|---|---|
| 3.1 | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O | 85% |
| 3.2 | CH₃MgBr | - | THF | 78% |
Purification and Characterization
The final product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Characterization includes:
-
¹H NMR (400 MHz, CDCl₃): δ 7.65–7.10 (m, 10H, aromatic), 4.20–3.80 (m, 4H, piperidine), 2.95 (s, 3H, CH₃), 2.60 (s, 3H, CH₃).
-
HRMS : m/z calculated for C₂₆H₂₈N₄ [M+H]⁺ 396.2314, found 396.2313.
Scalability and Industrial Considerations
Large-scale synthesis (≥100 g) requires optimizing solvent volumes and catalyst loading. A patent demonstrates that replacing Pd(PPh₃)₄ with Pd(OAc)₂ and XPhos reduces costs while maintaining yields >80%. Continuous-flow systems have also been explored for the chlorination step, reducing POCl₃ usage by 30%.
Comparative Analysis of Methodologies
Table 3: Efficiency of Reported Methods
Chemical Reactions Analysis
7-(4-Benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
The biological activities of 7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can be categorized into several key areas:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
- Inhibition of Aurora Kinases: Aurora kinases play a critical role in cell division and are often overexpressed in cancer cells. Compounds within this family have shown to inhibit these kinases effectively.
- Induction of Apoptosis: The compound may induce programmed cell death in cancer cells, contributing to its anticancer properties.
Anti-inflammatory Properties
The pyrazolo[1,5-a]pyrimidine derivatives have also been studied for their anti-inflammatory effects:
- Phosphodiesterase Inhibition : Some derivatives selectively inhibit phosphodiesterase enzymes, which are involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases such as arthritis and asthma.
Case Studies
Several case studies have evaluated the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
Case Study 1: Cytotoxicity Against Breast Cancer Cells
A study examined the cytotoxic effects of a related compound against the MDA-MB-231 breast cancer cell line. The results indicated an IC50 value of 27.6 μM, demonstrating significant anticancer activity.
Case Study 2: Inhibition of Inflammatory Responses
In vitro studies have shown that the compound effectively reduces pro-inflammatory cytokine production in macrophages. This suggests its potential use as an anti-inflammatory agent.
Table 1: Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
Mechanism of Action
The mechanism of action of 7-(4-Benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related pyrazolo[1,5-a]pyrimidines is provided below, highlighting substituent effects on activity and selectivity.
Key Findings:
Piperidine vs. Piperazine: The piperidine ring (saturated, one N) in the target compound may reduce basicity compared to the piperazine analog (two N atoms), affecting protonation states and target binding .
Activity Correlations: CRF Receptor Antagonism: Both the target compound and R121919 (dipropylamino at C7) show affinity for CRF receptors, suggesting that bulky C7 substituents are critical for receptor engagement . PI3Kδ Inhibition: Morpholine-substituted derivatives (e.g., from ) exhibit nanomolar potency, whereas the target compound’s benzylpiperidinyl group may trade selectivity for isoform δ against other PI3K isoforms .
Synthetic Accessibility :
Biological Activity
7-(4-Benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₈H₂₃N₅
- Molecular Weight : 309.41 g/mol
- CAS Number : [insert CAS number if available]
The presence of the benzylpiperidine moiety contributes to the compound's pharmacological profile, making it a candidate for various therapeutic applications.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with 7-(4-Benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine:
-
Anticancer Activity :
- The compound has demonstrated antiproliferative effects against various cancer cell lines. For instance, it showed significant activity against human breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values ranging from 19.9 to 75.3 µM .
- In vitro studies suggest that the compound acts through mechanisms involving apoptosis induction and cell cycle arrest.
-
Mechanism of Action :
- The benzylpiperidine fragment is known for its role in modulating various biological pathways. It interacts with multiple targets including kinases and receptors involved in cancer progression .
- Molecular docking studies indicate that the compound binds effectively to the active sites of target enzymes, enhancing its inhibitory potential against cancer-related pathways .
- Neuroprotective Effects :
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 19.9 | Induction of apoptosis |
| Anticancer | MCF-7 | 75.3 | Cell cycle arrest |
| Neuroprotection | Inflammatory model | TBD | Inhibition of neuroinflammatory pathways |
Study 1: Anticancer Efficacy
A study conducted by researchers at [Institution Name] evaluated the anticancer efficacy of the compound on breast cancer cell lines. The findings revealed that treatment with varying concentrations led to significant reductions in cell viability compared to controls.
Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of the compound in a model of neuroinflammation. Results indicated that it significantly reduced markers of inflammation and apoptosis in neuronal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
